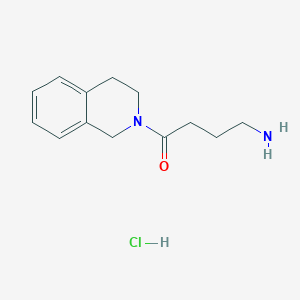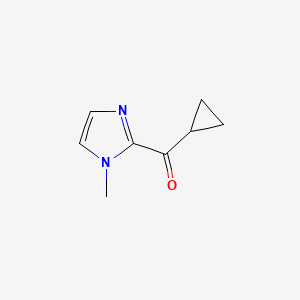
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone
Overview
Description
The compound “1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone” is an organic compound consisting of an amino group (-NH2), a chloro group (-Cl), and a trifluoroethanone group (COCF3) attached to a benzene ring . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The electron-withdrawing trifluoroethanone group could potentially influence the electron density and thus the reactivity of the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group might participate in acid-base reactions, or the compound could undergo electrophilic aromatic substitution reactions facilitated by the electron-withdrawing trifluoroethanone group .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound might exhibit moderate polarity due to the presence of polar functional groups. It’s likely to be soluble in polar organic solvents .Scientific Research Applications
Antibacterial and Antifungal Applications
Research has shown that derivatives of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone have significant antibacterial and antifungal activities. Sujatha, Shilpa, and Gani (2019) synthesized N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives starting from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone. These derivatives exhibited very good antibacterial and antifungal activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, highlighting the compound's potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Synthesis of Novel Materials
The compound has also been involved in the synthesis of novel materials with unique properties. For example, Yin et al. (2005) reported on the synthesis and characterization of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane. These materials demonstrated good solubility in polar organic solvents and exhibited excellent thermal stability, as well as outstanding mechanical properties, making them suitable for various high-performance applications (Yin et al., 2005).
Chemical Synthesis and Reactions
In addition to its applications in biomedical and material science research, this compound serves as a key intermediate in chemical synthesis. For instance, Kasai et al. (2012) described the synthesis of (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium Triflate using a related compound, showcasing its utility in generating trifluoromethylated cyclopropane derivatives and further chemical transformations leading to high yields of desired products (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPKDIGFIATBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213331 | |
| Record name | Ethanone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448858-54-5 | |
| Record name | Ethanone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448858-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)

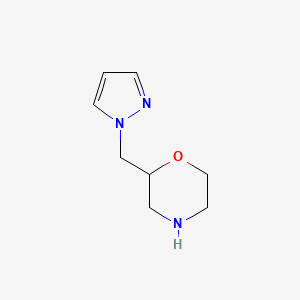
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)
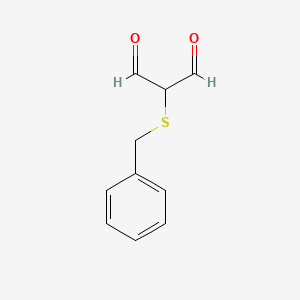
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)

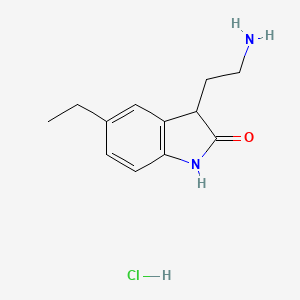
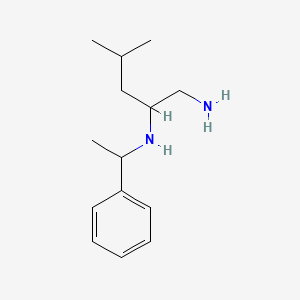
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)
